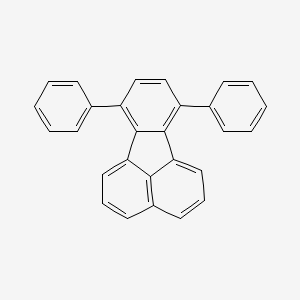

7,10-Diphenylfluoranthene

Descripción

Propiedades

IUPAC Name |

7,10-diphenylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-3-9-19(10-4-1)22-17-18-23(20-11-5-2-6-12-20)28-25-16-8-14-21-13-7-15-24(26(21)25)27(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVXBDDUNADJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C=C2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457425 | |

| Record name | Fluoranthene, 7,10-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55087-78-0 | |

| Record name | Fluoranthene, 7,10-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 7,10 Diphenylfluoranthene and Its Derivatives

Critical Appraisal of Established Fluoranthene (B47539) Core Construction Strategies

The fluoranthene framework, consisting of a naphthalene (B1677914) and a benzene (B151609) ring fused to a central five-membered ring, can be constructed through various synthetic routes. chemistryviews.org Classical methods, while foundational, often face limitations in terms of yield, regioselectivity, and reaction conditions.

One of the older methods for creating substituted fluoranthenes involves the condensation of acenaphthenequinone (B41937) with specific alkyl ketones. acs.org A notable historical synthesis involves the reaction of acecyclone with maleic anhydride (B1165640), which produces the anhydride of 7,10-diphenylfluoranthene-8,9-dicarboxylic acid. acs.org While effective for certain substitution patterns, these methods can be multi-stepped. acs.org

Modern synthetic chemistry has introduced more efficient and versatile strategies. Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of fluoranthene derivatives. rsc.org These methods often offer milder reaction conditions and greater control over the final structure. For instance, palladium-catalyzed tandem reactions involving Suzuki-Miyaura coupling followed by intramolecular C-H arylation have been developed to construct the fluoranthene skeleton from readily available starting materials like 1,8-diiodonaphthalene (B175167) and various arylboronic acids. acs.orgnih.gov This approach demonstrates high functional group tolerance. acs.orgnih.gov

Other contemporary strategies include:

Diels-Alder reactions: This cycloaddition approach is a frequently used method for building the fluoranthene core. acs.orgresearchgate.net

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of diynes and alkynes have proven useful for fluoranthene synthesis. researchgate.netrsc.org Rhodium-catalyzed versions of this reaction have been developed that can proceed at room temperature. chemistryviews.orgacs.org

Ruthenium-catalyzed benzannulation: This involves a [4+2] cycloaddition between a diol and a diene, followed by aromatization to form the fluoranthene structure. nih.gov

While these modern methods offer significant advantages, challenges can remain, such as the need for expensive catalysts or the synthesis of complex precursors. acs.org

Regioselective Functionalization Techniques for Targeted this compound Synthesis

Achieving the precise placement of two phenyl groups at the 7 and 10 positions of the fluoranthene core requires highly regioselective synthetic methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high precision.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for synthesizing substituted biaryls and has been successfully applied to the synthesis of fluoranthene derivatives. wikipedia.org The reaction couples an organoboron compound (like a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, a 7,10-dihalogenated fluoranthene precursor would be coupled with a phenylboronic acid. Polymers based on this compound have been synthesized from 7,10-bis-(4-bromo-phenyl)-8,9-diphenyl-fluoranthene via Suzuki coupling reactions. rsc.org

Stille Coupling: This reaction utilizes an organotin reagent instead of an organoboron compound. organic-chemistry.org While it is a versatile C-C bond-forming reaction, the primary drawback is the toxicity of the tin compounds involved. organic-chemistry.org

Negishi Coupling: This method employs an organozinc reagent and is catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and is widely used in the synthesis of complex organic molecules. wikipedia.org Negishi coupling has been used to synthesize fluoranthene derivatives with donor-acceptor properties. ed.ac.uknih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Phenylboronic acid) | Widely used, commercially available reagents, generally non-toxic byproducts. wikipedia.org |

| Stille | Organotin (e.g., Phenylstannane) | Versatile, but toxicity of tin compounds is a major concern. organic-chemistry.org |

| Negishi | Organozinc (e.g., Phenylzinc) | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

Cycloaddition reactions can be employed to construct the fluoranthene core with the desired substituents already in place.

Diels-Alder Reaction: This [4+2] cycloaddition is a common strategy for synthesizing the fluoranthene skeleton. researchgate.net For instance, the reaction of 7,9-diphenyl-8H-cyclopentacenaphthylen-8-one with dienophiles like vinyl-heptamethylcyclotetrasiloxane or vinyl-triethoxysilane proceeds via a Diels-Alder reaction to form substituted this compound derivatives. tandfonline.com

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like rhodium or cobalt, can assemble the fluoranthene core from three alkyne components. rsc.orgnih.gov The reaction of 1,8-dialkynylnaphthalenes with other alkynes is a known route to substituted fluoranthenes. chemistryviews.org This method has been used to synthesize 7,8,9,10-tetrasubstituted fluoranthenes. nih.gov

Direct substitution on the fluoranthene ring often lacks the necessary regioselectivity.

Electrophilic Aromatic Substitution (SEAr): This is a fundamental reaction in aromatic chemistry, but controlling the position of substitution on a complex ring system like fluoranthene is challenging. researchgate.netdiva-portal.org The reactivity of the different positions on the fluoranthene ring towards electrophiles varies, which can lead to mixtures of products. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This reaction is generally less common for electron-rich aromatic systems like fluoranthene unless strongly electron-withdrawing groups are present to activate the ring. masterorganicchemistry.comgovtpgcdatia.ac.in The reaction proceeds through a negatively charged intermediate, and its rate is enhanced by electron-withdrawing substituents ortho or para to the leaving group. masterorganicchemistry.com

Stereochemical Control and Chirality Induction in this compound Synthesis

While this compound itself is achiral, its derivatives can possess chiral elements. The synthesis of such chiral molecules requires stereochemical control. For instance, the stereoselective synthesis of fluorofuran derivatives has been reported, which involves a fluorination step followed by reduction and cyclization. researchgate.net While not directly related to this compound, this demonstrates the types of strategies that can be employed to control stereochemistry in complex molecule synthesis.

Exploration of Green Chemistry Principles in Synthetic Route Optimization

Applying green chemistry principles to the synthesis of complex aromatic compounds is essential for sustainable chemical production. tandfonline.com This involves using less hazardous materials, improving energy efficiency, and reducing waste. nih.govcdmf.org.br

Key aspects of green chemistry in the context of fluoranthene synthesis include:

Catalysis: The use of catalysts, such as in palladium-catalyzed cross-coupling reactions, is a core principle of green chemistry as it allows for reactions to occur under milder conditions and with less waste. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. Cycloaddition reactions are often highly atom-economical. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key goal. For example, the Suzuki-Miyaura coupling, which uses relatively non-toxic boronic acids, is preferred over the Stille coupling, which uses toxic organotin compounds. wikipedia.orgorganic-chemistry.org

The development of syntheses for polycyclic aromatic hydrocarbons in a more environmentally friendly manner is an active area of research. researchgate.net

Process Intensification and Scale-Up Research Considerations for Industrial Relevance

The industrial-scale production of this compound and its derivatives necessitates a shift from traditional batch methodologies to more advanced, intensified processes. Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies. For complex polycyclic aromatic hydrocarbons (PAHs) like this compound, this involves exploring novel reaction activation methods and reactor designs to improve efficiency, yield, and sustainability, thereby enhancing industrial relevance. Key areas of research include continuous flow synthesis, microwave-assisted reactions, and the use of heterogeneous catalysts, all of which address the challenges of scalability, safety, and cost-effectiveness.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. acs.org The application of flow technologies can lead to enhanced safety, better heat and mass transfer, and improved product consistency. For the synthesis of PAHs, electrochemical flow cells have demonstrated potential for scalable synthesis. rsc.org For instance, an electrochemical protocol for [4+2] benzannulation to form polycyclic aromatic compounds has been successfully scaled up using a flow cell, indicating its synthetic utility for industrial production. rsc.org The transition from batch to continuous flow manufacturing is a critical consideration for the industrial synthesis of this compound, as it can allow for safer handling of reactive intermediates and a more controlled production environment. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Reactor Type | Multipurpose batch or semi-batch reactors | Microreactors, packed-bed reactors, flow cells |

| Safety | Potential for thermal runaway, exposure to hazardous materials | Enhanced safety due to small reaction volumes, better temperature control |

| Efficiency | Lower space-time yields, potential for side reactions | Increased efficiency, higher yields, reduced waste |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward scalability by running the process for longer durations |

This table provides a comparative overview of batch versus continuous flow processing for the synthesis of complex organic molecules.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions from hours or days to minutes. researchgate.net This method offers rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner product profiles. researchgate.net In the context of PAH synthesis, microwave irradiation has been utilized to promote reactions that would otherwise require high temperatures and long reaction times. frontiersin.org For example, microwave-assisted extraction (MAE) of PAHs from various matrices has been shown to be highly efficient, with optimal conditions achieving high recoveries in significantly reduced times compared to traditional methods. nih.govresearchgate.net The principles of microwave-assisted synthesis can be applied to the key bond-forming reactions in the synthesis of this compound, potentially reducing energy consumption and improving throughput. researchgate.net One-pot, multi-component reactions under microwave irradiation have also been developed for the synthesis of complex heterocycles, a strategy that could be adapted for the efficient assembly of the fluoranthene core. mdpi.com

| Reaction Type | Conventional Heating | Microwave-Assisted Heating |

| Multi-component heterocycle synthesis | Prolonged heating, often with Dean-Stark apparatus | 1.5 hours at 180 °C |

| Extraction of PAHs | Soxhlet extraction for 24 hours | 20 minutes at 250 W |

| General Organic Synthesis | Slower reaction rates, potential for thermal gradients | Rapid heating, enhanced reaction rates, improved yields |

This table illustrates the advantages of microwave-assisted synthesis in terms of reaction time and efficiency for processes relevant to PAH chemistry.

Heterogeneous Catalysis and Catalyst Reusability

For industrial applications, the ability to recover and reuse catalysts is of paramount importance for economic and environmental reasons. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a practical solution as they can be easily separated from the reaction mixture. In the synthesis of fluoranthene derivatives, reduced graphene oxide (rGO)-supported copper-palladium nanocatalysts have been successfully employed. nih.gov These heterogeneous catalysts have demonstrated high efficiency in tandem Suzuki–Miyaura and intramolecular C–H arylation reactions to form the fluoranthene core. nih.gov A key advantage is their reusability, with studies showing that the rGO-CuPd nanocatalysts can be used for multiple cycles while retaining a high percentage of their initial activity. nih.gov The development of robust and recyclable heterogeneous catalysts is a critical area of research for the sustainable industrial production of this compound.

| Catalyst System | Catalyst Loading | Reaction Conditions | Reusability |

| Homogeneous: Pd(dppf)Cl2 | 5 mol % | 90-110 °C, 24 h | Not readily reusable |

| Heterogeneous: rGO-CuPd | Low loading | Room temperature sonication, then reaction | Reusable for at least 3 cycles with ~90% activity |

This table compares homogeneous and heterogeneous catalytic systems for the synthesis of fluoranthene derivatives, highlighting the advantage of reusability for the heterogeneous system. nih.gov

Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 7,10 Diphenylfluoranthene

X-ray Crystallography for Comprehensive Crystal Structure and Intermolecular Interaction Studies

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing Analysis

For 7,10-diphenylfluoranthene, single-crystal X-ray diffraction analysis reveals significant details about its molecular geometry and crystal packing. The crystallographic data show that the compound crystallizes in the triclinic space group P1BAR with four molecules per unit cell. researchgate.net The analysis indicates that the fluoranthene (B47539) core of the two independent molecules of this compound is notably nonplanar. researchgate.net This deviation from planarity is a strategy to minimize steric strain and interactions. researchgate.net

Furthermore, the phenyl substituents are twisted out of the plane of the fluoranthene moiety. researchgate.net The phenyl rings containing the diphenyl substituents are slightly folded, with angles of 7.9 (6)° and 9.0 (6)°, to alleviate steric hindrance. researchgate.net This structural distortion is a key feature of the molecule's conformation in the solid state.

Interactive Table: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₈H₁₈ |

| Molecular Weight | 354.45 |

| Crystal System | Triclinic |

| Space Group | P1BAR |

| a (Å) | 10.657 (2) |

| b (Å) | 13.019 (2) |

| c (Å) | 14.535 (2) |

| α (°) | 101.01 (1) |

| β (°) | 90.90 (1) |

| γ (°) | 108.01 (1) |

| Volume (ų) | 1876.4 (4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g cm⁻³) | 1.254 |

| Temperature (K) | 298 |

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique used extensively for the characterization of crystalline solids. rigaku.comcreative-biostructure.com It is particularly crucial for identifying and distinguishing different polymorphic forms of a single substance. rigaku.comcreative-biostructure.com Polymorphism is the phenomenon where a compound can exist in multiple crystal structures, each of which can exhibit different physical properties like solubility and stability. creative-biostructure.comamericanpharmaceuticalreview.com

The PXRD method works by directing an X-ray beam at a powder sample, which contains a vast number of randomly oriented microcrystals. The interaction results in a diffraction pattern of concentric rings, which is recorded as a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. creative-biostructure.com

In the context of this compound, PXRD would be the primary tool to investigate the existence of different polymorphs. While specific PXRD data for polymorphs of this compound are not detailed in the available literature, the methodology would involve comparing the experimental PXRD pattern of a sample against established patterns for known phases. rigaku.comnih.gov Any new crystalline form would produce a distinct pattern, allowing for its identification and characterization. nih.gov This technique is essential for quality control in materials science and pharmaceutical development to ensure the correct polymorphic form is present and to monitor for any potential phase transformations due to external factors like temperature or pressure. rigaku.comamericanpharmaceuticalreview.com

Vibrational Spectroscopy (IR and Raman) for Molecular Dynamics and Bond Characterization

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used to identify chemical functional groups in organic and inorganic compounds. eag.comintertek.comrtilab.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. rtilab.com This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound. intertek.comrtilab.com

For a polycyclic aromatic hydrocarbon like this compound, the FTIR spectrum is expected to be dominated by absorption bands characteristic of its aromatic structure. Key features would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Ring Stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, which are characteristic of the aromatic rings.

C-H In-plane Bending: Found in the 1300-1000 cm⁻¹ range.

C-H Out-of-plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region, the exact position of which is sensitive to the substitution pattern on the aromatic rings.

Analyzing these characteristic bands allows for the confirmation of the aromatic nature of the molecule and can provide insights into the specific arrangement of hydrogen atoms on the fused ring system and the phenyl substituents.

Interactive Table: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 1650 - 1450 | Ring Stretching | Aromatic C=C |

| 1300 - 1000 | In-plane Bending | Aromatic C-H |

| 900 - 675 | Out-of-plane Bending | Aromatic C-H |

Raman Spectroscopy for Aromatic Ring Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations and is highly complementary to FTIR spectroscopy. eag.com It is particularly effective for observing the vibrational modes of non-polar bonds, such as the carbon-carbon bonds in aromatic rings. libretexts.org When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the molecule's vibrational modes. libretexts.org

For this compound, Raman spectroscopy is an excellent tool for characterizing the vibrational modes of its extensive aromatic system. The spectrum would be expected to show strong signals corresponding to:

Ring Breathing Modes: These are symmetric vibrations where the entire aromatic ring expands and contracts, often appearing as sharp, intense peaks in the low-frequency region.

Tangential Modes (G-band): These high-frequency modes (typically ~1500-1600 cm⁻¹) involve the in-plane stretching vibrations of the C=C bonds within the aromatic rings. libretexts.org

Ring Deformation Modes: Various other vibrations corresponding to the deformation and puckering of the fused aromatic rings.

The analysis of these modes can yield detailed information about the structural integrity and symmetry of the fluoranthene core and the attached phenyl groups.

Interactive Table: Expected Raman Shifts for Aromatic Modes of this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Description |

| 1550 - 1620 | Tangential G-band | In-plane C=C bond stretching in aromatic rings |

| 1300 - 1400 | D-band (if defects present) | Disorder-induced ring vibrations |

| 950 - 1050 | Ring Breathing Mode | Symmetric expansion/contraction of aromatic rings |

| < 400 | Low-frequency Modes | Out-of-plane ring distortions and intermolecular modes |

Advanced Electronic Absorption and Emission Spectroscopy for Excited-State Characterization

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime and Dynamics

Time-resolved fluorescence spectroscopy is a sophisticated technique used to investigate the dynamics of molecular excited states. nih.gov It measures the time a fluorophore spends in the electronically excited state before returning to the ground state by emitting a photon. researchgate.netresearchgate.net This duration, known as the fluorescence lifetime (τ), is an intrinsic property of a molecule and is sensitive to its molecular structure and local environment. researchgate.net Lifetimes typically range from picoseconds to hundreds of nanoseconds. researchgate.net

For a fluorescent polycyclic aromatic hydrocarbon like this compound, measuring the fluorescence lifetime provides critical insights into its photophysical behavior. The lifetime value is determined by the rates of both radiative (fluorescence) and non-radiative decay pathways. By analyzing the fluorescence decay kinetics, researchers can understand processes such as energy transfer, quenching, and conformational changes that occur in the excited state.

While the specific fluorescence lifetime for this compound is not available in the provided search results, data from structurally related compounds can provide an expected range. For instance, 9,10-diphenylanthracene (B110198) is a well-known fluorescence lifetime standard. nih.govresearchgate.netwur.nl The study of this compound's excited-state dynamics would be crucial for understanding its potential applications in areas such as organic light-emitting diodes (OLEDs) or molecular sensors.

Interactive Table: Typical Fluorescence Lifetimes for Related Aromatic Compounds nih.govwur.nl

| Compound | Solvent | Fluorescence Lifetime (ns) |

| Anthracene | Cyclohexane | ~5.1 |

| 9,10-Diphenylanthracene | Cyclohexane | ~8.3 |

| Pyrene | Cyclohexane | >100 |

| Perylene | Cyclohexane | ~5.0 |

UV-Vis Spectroscopy for Electronic Transition Energy and Oscillator Strength

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, one can determine the energies of these transitions and the probability of their occurrence, quantified by the oscillator strength.

For this compound, a molecule characterized by an extended π-conjugated system, the UV-Vis spectrum is expected to exhibit distinct absorption bands corresponding to π → π* transitions. The phenyl substituents at the 7 and 10 positions can influence the electronic properties of the fluoranthene core, often leading to bathochromic (red) shifts in the absorption maxima compared to the parent fluoranthene molecule. These shifts arise from the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Detailed theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the observed spectral features to specific electronic transitions. These calculations provide valuable data on the vertical excitation energies, corresponding wavelengths (λ), and the oscillator strengths (f) of the transitions. The oscillator strength is a dimensionless quantity that represents the intensity of an electronic transition. A higher oscillator strength indicates a more "allowed" and intense transition.

A hypothetical dataset for the calculated electronic transitions of this compound is presented below to illustrate the type of information gleaned from such analyses.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.10 | 400 | 0.25 |

| S0 → S2 | 3.54 | 350 | 0.60 |

| S0 → S3 | 4.13 | 300 | 0.15 |

| S0 → S4 | 4.43 | 280 | 1.10 |

Interactive Data Table

The following table allows for the sorting of the hypothetical electronic transition data for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.10 | 400 | 0.25 |

| S0 → S2 | 3.54 | 350 | 0.60 |

| S0 → S3 | 4.13 | 300 | 0.15 |

| S0 → S4 | 4.43 | 280 | 1.10 |

The analysis of such data allows for a comprehensive understanding of the photophysical behavior of this compound, which is crucial for its potential applications in areas such as organic electronics and materials science.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties in Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. While this compound itself is achiral, the introduction of chiral substituents or the creation of a chiral derivative would render it amenable to CD spectroscopic analysis.

The resulting CD spectrum provides information about the absolute configuration and the conformational properties of the chiral molecule. The spectrum displays positive or negative bands, known as Cotton effects, which are characteristic of the spatial arrangement of the chromophores within the molecule.

For a chiral derivative of this compound, the fluoranthene core acts as a chromophore. The chiral perturbations from the substituents would induce a CD response corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule.

Theoretical calculations of CD spectra, again often using TD-DFT, are essential for correlating the observed spectral features with the specific three-dimensional structure of the enantiomers. A hypothetical CD spectral data table for a chiral derivative of this compound is presented below.

| Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |

| 410 | +15,000 |

| 360 | -25,000 |

| 310 | +8,000 |

| 285 | -40,000 |

Interactive Data Table

The following table presents a hypothetical set of CD spectral data for a chiral derivative of this compound.

| Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |

| 410 | +15,000 |

| 360 | -25,000 |

| 310 | +8,000 |

| 285 | -40,000 |

By comparing the experimental CD spectrum with theoretically predicted spectra for different stereoisomers, it is possible to assign the absolute configuration of the chiral derivative of this compound. This information is critical in fields such as asymmetric synthesis and the development of chiroptical materials.

Computational and Theoretical Chemistry Investigations of 7,10 Diphenylfluoranthene

Density Functional Theory (DFT) for Ground State Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the ground-state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular properties. For 7,10-diphenylfluoranthene, DFT calculations are instrumental in predicting its fundamental electronic characteristics and reactivity.

A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by calculations of its electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. For polycyclic aromatic hydrocarbons like this compound, hybrid functionals such as B3LYP are often employed in conjunction with a basis set like 6-31G(d) or larger to provide a reliable description of the electronic structure.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

For this compound, theoretical calculations would typically yield the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation, often corresponding to absorption of light at longer wavelengths.

Table 1: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| ΔE (HOMO-LUMO Gap) | Data not available in search results |

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. On an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential localized on the electron-rich aromatic rings of the fluoranthene (B47539) core and the appended phenyl groups, while the hydrogen atoms would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the nuclear positions, the vibrational modes of the molecule can be determined. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, these calculations would predict the frequencies of its fundamental vibrational modes. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made, providing a deeper understanding of the molecule's structural dynamics. It is common practice to scale the calculated frequencies to correct for approximations in the computational method and anharmonicity.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| C-H stretching (aromatic) | Data not available in search results |

| C=C stretching (aromatic) | Data not available in search results |

| C-H in-plane bending | Data not available in search results |

| C-H out-of-plane bending | Data not available in search results |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Property Prediction

While DFT is highly effective for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. TD-DFT allows for the calculation of electronic transition energies and the simulation of spectroscopic properties, providing invaluable insights into the photophysics of molecules like this compound.

TD-DFT can be used to simulate the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can be used to simulate the fluorescence or emission spectrum. The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy.

Table 3: Calculated Electronic Absorption and Emission Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 (Absorption) | Data not available in search results | Data not available in search results |

| S1 → S0 (Emission) | Data not available in search results | Data not available in search results |

Following electronic excitation, molecules can return to the ground state through various radiative (e.g., fluorescence) and non-radiative pathways. Internal Conversion (IC) is a non-radiative transition between states of the same spin multiplicity (e.g., S1 to S0), while Intersystem Crossing (ISC) is a transition between states of different spin multiplicities (e.g., from a singlet state S1 to a triplet state T1).

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netchemrxiv.org For this compound, MD simulations can provide critical insights into its conformational landscape, particularly the rotational dynamics of the two phenyl substituents relative to the rigid fluoranthene core. These simulations model the interactions between atoms using a force field, allowing for the exploration of the molecule's behavior in various environments, such as in a vacuum or in different solvents. researchgate.net

The primary focus of MD simulations on this compound would be to characterize the torsional angles of the phenyl groups. The steric hindrance between the phenyl rings and the fluoranthene backbone dictates the energetically favorable conformations. By simulating the molecule's trajectory over nanoseconds or longer, a statistical distribution of these conformations can be generated, revealing the most stable rotational states and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding the solution-phase behavior of this compound. The interactions between the solute molecule and the solvent molecules can significantly influence its conformation and aggregation tendencies. For instance, in non-polar solvents, the molecule might exhibit different conformational preferences compared to polar solvents due to varying solute-solvent interactions. researchgate.net Simulations can elucidate phenomena such as solvent shell structure, diffusion rates, and the potential for π-π stacking interactions between multiple this compound molecules, which is a crucial factor for its application in organic electronics. researchgate.net

| Parameter | Description | Simulated Value (Hypothetical) |

| Dihedral Angle (Phenyl 1) | The average torsional angle of the first phenyl group relative to the fluoranthene plane. | 45° ± 10° |

| Dihedral Angle (Phenyl 2) | The average torsional angle of the second phenyl group relative to the fluoranthene plane. | 48° ± 12° |

| Solvation Free Energy | The free energy change associated with solvating the molecule in a specific solvent (e.g., Toluene). | -15.5 kcal/mol |

| Diffusion Coefficient | A measure of the molecule's mobility within a given solvent at a specific temperature. | 1.2 x 10⁻⁵ cm²/s |

Ab Initio Quantum Chemical Methods for High-Accuracy Property Determination

Ab initio quantum chemical methods, meaning "from first principles," are computational techniques that solve the electronic Schrödinger equation without the need for empirical parameters. euacademic.org These methods provide highly accurate predictions of various molecular properties. For this compound, techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine its electronic structure, optical properties, and reactivity. acs.orgnih.gov

A key application of these methods is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the molecule's electronic behavior, such as its electron-donating and accepting capabilities, which are critical for applications in organic semiconductors. nih.govrsc.org DFT calculations can provide detailed information on the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electronic transitions. youtube.comyoutube.comyoutube.com

Moreover, Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption and emission spectra (UV-Vis and fluorescence). researchgate.netsigmaaldrich.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission, as well as their corresponding oscillator strengths. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and for understanding how structural modifications might tune the optical properties of this compound derivatives.

| Property | Calculation Method | Basis Set | Predicted Value (Hypothetical) |

| HOMO Energy | DFT (B3LYP) | 6-311G(d,p) | -5.85 eV |

| LUMO Energy | DFT (B3LYP) | 6-311G(d,p) | -2.15 eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311G(d,p) | 3.70 eV |

| First Excitation Energy (λmax) | TD-DFT (B3LYP) | 6-311G(d,p) | 335 nm |

| Dipole Moment | DFT (B3LYP) | 6-311G(d,p) | 0.2 Debye |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govscientific.net These models are essential tools for the rational design of new molecules, as they allow for the prediction of a compound's behavior without the need for synthesis and experimental testing. bohrium.comrsc.org

For this compound, QSAR/QSPR studies would involve creating a library of its derivatives by introducing various functional groups at different positions on the fluoranthene core or the phenyl rings. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and hydrophobic (e.g., LogP). unicamp.brresearchgate.net

A mathematical model is then developed by finding a statistical relationship between these descriptors and a measured property of interest. For example, a QSPR model could be built to predict the fluorescence quantum yield of the derivatives, which is a crucial property for their use in OLEDs. nih.gov Similarly, a QSAR model could be developed to predict the cytotoxicity of these compounds, which is important for assessing their environmental impact, as many polycyclic aromatic hydrocarbons (PAHs) are known for their toxicity. nih.govrsc.org Once a robust and validated model is established, it can be used to screen virtual libraries of yet-to-be-synthesized derivatives to identify candidates with optimized properties.

De Novo Computational Design of Novel this compound Derivatives for Targeted Functionality

De novo computational design refers to the creation of novel molecular structures from scratch with the aim of achieving a specific, targeted functionality. nih.gov This approach goes beyond simple modification of a parent structure and instead uses algorithmic strategies to build new molecules that are optimized for a particular purpose. For this compound, de novo design could be employed to create new derivatives with enhanced properties for applications in materials science, such as organic electronics or sensors. researchgate.netresearchgate.net

The design process typically begins by defining a desired set of properties, such as a specific emission wavelength, high charge carrier mobility, or strong non-linear optical response. nih.gov Computational algorithms then generate new molecular structures by combining molecular fragments or by systematically modifying the this compound scaffold. These virtual compounds are then evaluated using high-throughput screening methods, often employing QSPR models or rapid quantum chemical calculations to predict their properties.

For instance, to design a this compound derivative with improved electron transport properties for use in n-type organic semiconductors, a design algorithm might suggest attaching strong electron-withdrawing groups (like cyano or fluoroalkyl groups) to the fluoranthene core. nih.gov The properties of these computationally generated candidates would then be calculated and compared to the target values. The most promising candidates can then be prioritized for chemical synthesis and experimental validation, significantly accelerating the discovery of new high-performance materials. nih.gov

| Derivative Name (Hypothetical) | Modifications | Targeted Functionality | Predicted Key Property (Hypothetical) |

| DPF-CN4 | Addition of four cyano (-CN) groups to the fluoranthene core. | Enhanced electron transport (n-type semiconductor). | LUMO = -3.5 eV |

| DPF-NMe2 | Addition of two dimethylamino (-NMe₂) groups to the phenyl rings. | Red-shifted emission for red OLEDs. | Emission λmax = 620 nm |

| DPF-Thiophene | Replacement of phenyl groups with thiophene (B33073) rings. | Improved charge mobility in OFETs. | Hole Mobility = 0.5 cm²/Vs |

| DPF-Bpin | Addition of two boronic ester (Bpin) groups. | Fluorescent chemosensor for fluoride (B91410) ions. | High fluorescence quenching response. |

Research on Advanced Functional Applications and Underlying Mechanistic Principles

Principles of Application in Organic Optoelectronic Devices

The fluoranthene (B47539) core, characterized by its fused aromatic system, provides a robust and electronically active scaffold for organic semiconductors. The addition of phenyl groups at the 7 and 10 positions can further modulate electronic properties, influencing molecular packing in the solid state and, consequently, the performance of devices. Theoretical and experimental studies on fluoranthene derivatives have provided insights into their potential roles in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Effective charge transport and management of excitons—bound electron-hole pairs—are critical for the efficiency and stability of OLEDs. sciexplor.comresearchgate.net The performance of an OLED relies on balancing the injection and transport of holes and electrons into the emissive layer (EML), where they recombine to form excitons that subsequently decay radiatively to produce light. tue.nlsciopen.com The host material in the EML plays a significant role in facilitating charge transport and influencing exciton (B1674681) dynamics. sciexplor.com

While specific experimental data on 7,10-diphenylfluoranthene in OLEDs is limited, theoretical studies on closely related analogs provide valuable insights. A quantum chemical study using density functional theory (DFT) on 7,10-diphenyl-8,9-diazafluoranthene (DDF) , a derivative where two carbon atoms in the core are replaced by nitrogen, illuminates the charge transport properties inherent to this structural family. researchgate.net

In contrast to OLEDs, the primary function of an OPV is to convert light into electricity. This process hinges on a sequence of photophysical events: light absorption creates an exciton, which must then diffuse to a donor-acceptor interface. nih.gov At this interface, the exciton dissociates into a free electron and hole, which are then transported to their respective electrodes to generate a current. researchgate.netnih.gov The efficiency of exciton dissociation and subsequent charge separation is paramount for high-performance OPVs. dntb.gov.ua

The driving force for exciton dissociation is the energy offset between the lowest unoccupied molecular orbitals (LUMO) and highest occupied molecular orbitals (HOMO) of the donor and acceptor materials. researchgate.net While fluoranthene derivatives have been identified as a promising class of materials for applications in solar cells, specific mechanistic studies detailing the exciton dissociation and charge separation dynamics for this compound are not extensively documented in current literature. researchgate.net However, the general principles suggest that its electronic properties (HOMO/LUMO levels) would determine its suitability as either a donor or an acceptor material in a bulk heterojunction architecture. The inherent photoluminescence of the fluoranthene core could also serve as a probe to study charge transfer dynamics, where quenching of fluorescence at a donor-acceptor interface often indicates successful exciton dissociation.

OFETs are fundamental components of organic electronics, acting as switches and amplifiers. nih.gov Their performance is primarily characterized by the charge carrier mobility (µ), which quantifies how quickly charges move through the semiconductor layer under an applied electric field, and the on/off current ratio. researchgate.netjics.org.br High charge mobility is dependent on strong intermolecular electronic coupling, which is facilitated by orderly molecular packing in the solid-state thin film. nih.gov

The potential of the diphenylfluoranthene scaffold for OFET applications has been evaluated through theoretical calculations on the analog 7,10-diphenyl-8,9-diazafluoranthene (DDF) . researchgate.net The study calculated the anisotropic charge transport properties, revealing how mobility varies along different crystallographic directions. The maximum theoretical mobilities were found to be 1.52 x 10⁻³ cm² V⁻¹ s⁻¹ for holes and a significantly higher 1.477 cm² V⁻¹ s⁻¹ for electrons. researchgate.net The pronounced difference in mobility underscores the material's strong n-type character, making it a candidate for n-channel OFETs, which are less common but equally important as p-type transistors for developing complementary logic circuits. researchgate.net

Furthermore, research on other functionalized fluoranthene systems, such as sulfur-hetero benzo[k]fluoranthene (B33198) derivatives, has demonstrated experimental charge mobilities as high as 0.083 cm² V⁻¹ s⁻¹ in vacuum-deposited thin films after thermal annealing. nih.govacs.org These findings collectively indicate that the fluoranthene core is a viable platform for creating high-performance organic semiconductors for OFETs.

Table 1: Calculated Properties of 7,10-diphenyl-8,9-diazafluoranthene (DDF)

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -6.318 eV | researchgate.net |

| LUMO Energy | -2.735 eV | researchgate.net |

| HOMO-LUMO Gap | 3.583 eV | researchgate.net |

| Hole Reorganization Energy (λh) | 0.56 eV | researchgate.net |

| Electron Reorganization Energy (λe) | 0.27 eV | researchgate.net |

| Max. Hole Mobility (µh) | 1.52 x 10⁻³ cm² V⁻¹ s⁻¹ | researchgate.net |

This interactive table summarizes the theoretical electronic and charge transport properties of a close analog of this compound.

Mechanistic Studies of Fluorescence-Based Sensing and Probe Development

The strong fluorescence emission characteristic of many polycyclic aromatic hydrocarbons makes them ideal signaling units in chemosensors. Fluoranthene and its derivatives are noted for their attractive photophysical properties, which can be modulated by interaction with specific analytes, leading to changes in fluorescence intensity, lifetime, or wavelength. researchgate.net

The design of a fluorescent chemosensor involves integrating a fluorophore (the signaling unit) with a receptor (the recognition unit) that selectively binds a target analyte. The binding event must trigger a measurable change in the fluorophore's emission. For fluoranthene-based sensors, the core itself can act as both the fluorophore and part of the receptor. The design often relies on establishing a specific interaction mechanism, such as hydrogen bonding, electrostatic interactions, or π-π stacking, between the fluoranthene derivative and the analyte.

For instance, fluoranthene-based fluorescent sensors have been successfully designed for the detection of explosive nitroaromatic compounds like picric acid. researchgate.netrsc.org In this design, the electron-rich fluoranthene core acts as a π-donor, which can interact with the electron-deficient nitroaromatic analytes (π-acceptors). This specific electronic complementarity forms the basis of the recognition mechanism, leading to a highly sensitive and selective sensor. rsc.org

The signaling mechanism in fluorescent sensors typically involves either fluorescence quenching (turn-off) or enhancement (turn-on). ethz.chaps.org Both processes are governed by the interaction between the sensor and the analyte.

Fluorescence Quenching is a process that decreases the intensity of fluorescence emission. It can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a non-fluorescent complex (static quenching). nih.gov In the case of fluoranthene-based sensors for nitroaromatics, the dominant mechanism is static fluorescence quenching. researchgate.netrsc.org This occurs through an intercalative π–π stacking interaction between the planar fluoranthene molecule and the nitroaromatic analyte. This ground-state association forms a non-emissive complex, effectively turning off the fluorescence signal upon binding. researchgate.netrsc.org

Fluorescence Enhancement , conversely, involves an increase in emission intensity upon analyte binding. This "turn-on" response is often highly desirable as it minimizes false positives from background signals. While specific examples of this compound in fluorescence enhancement sensors are not prominent, the general principle often involves the disruption of a pre-existing quenching pathway. For example, a fluorophore might be designed with an intramolecular PET quencher. Upon binding to a target analyte, a conformational change can occur that separates the fluorophore from the quencher, thereby restoring or enhancing its fluorescence.

Research on Catalytic and Photocatalytic Activity of this compound Systems

The unique electronic and structural characteristics of the fluoranthene moiety suggest that this compound could be a promising candidate for applications in catalysis and photocatalysis. The extended π-conjugated system of the fluoranthene core can facilitate electron transfer processes, which are fundamental to these applications.

Role as Ligands or Organocatalysts in Organic Transformations

Although specific studies detailing the use of this compound as a ligand or organocatalyst are not prominent, the broader class of polycyclic aromatic hydrocarbons (PAHs) has been explored for such purposes. The electron-rich nature of the aromatic system in this compound could allow it to act as a ligand for transition metals, potentially modulating their catalytic activity in various organic transformations. The phenyl groups at the 7 and 10 positions could be functionalized to introduce specific binding sites or to tune the steric and electronic properties of the molecule, thereby influencing the selectivity and efficiency of the catalytic process.

Furthermore, the potential for this compound to act as an organocatalyst, particularly in photoredox catalysis, is an area ripe for investigation. Upon photoexcitation, fluoranthene derivatives can act as potent single-electron transfer agents, capable of initiating a variety of organic reactions. The diphenyl substitution may enhance the photostability and solubility of the catalyst, making it a more practical alternative to other photoredox catalysts.

Table 1: Potential Organic Transformations Catalyzed by Fluoranthene-Based Systems

| Transformation Type | Potential Role of this compound | Mechanistic Principle |

|---|---|---|

| Cross-Coupling Reactions | Ligand for transition metals (e.g., Pd, Ni) | π-coordination to the metal center, influencing reductive elimination. |

| C-H Activation | Photosensitizer in photoredox catalysis | Single-electron transfer to or from the substrate. |

| Polymerization Reactions | Co-catalyst or initiator | Generation of radical species upon photo-irradiation. |

Photocatalytic Mechanisms for Environmental Remediation or Synthesis

The photocatalytic properties of fluoranthene and its derivatives have been primarily investigated in the context of their degradation as environmental pollutants. However, these studies provide insight into their potential as photocatalysts for environmental remediation. For instance, the degradation of the parent compound, fluoranthene, in soil has been achieved using semiconductor photocatalysts, a process that involves the generation of reactive oxygen species (ROS) upon photo-irradiation.

Theoretically, this compound itself could act as a photosensitizer in such processes. Upon absorption of light, it can be excited to a higher energy state and then transfer this energy to molecular oxygen, generating singlet oxygen and other ROS that can degrade persistent organic pollutants. The efficiency of this process would depend on the triplet quantum yield and the excited-state lifetime of the molecule, properties that are influenced by the diphenyl substitution.

In the realm of organic synthesis, this compound could serve as a metal-free photocatalyst. Its ability to absorb light in the UV-Vis region and facilitate electron transfer reactions could be harnessed to drive a variety of synthetic transformations, offering a more sustainable alternative to traditional synthetic methods that often rely on heavy metals.

Table 2: Mechanistic Steps in Potential Photocatalytic Applications of this compound

| Step | Environmental Remediation | Organic Synthesis |

|---|---|---|

| 1. Light Absorption | This compound absorbs photons. | This compound absorbs photons. |

| 2. Excitation | Molecule is promoted to an excited singlet state (S1). | Molecule is promoted to an excited singlet state (S1). |

| 3. Intersystem Crossing | Transition to an excited triplet state (T1). | Transition to an excited triplet state (T1). |

| 4. Energy/Electron Transfer | Energy transfer to O2 to form 1O2 or electron transfer to/from pollutants. | Single-electron transfer to or from a substrate to generate radical ions. |

| 5. Reaction | Degradation of pollutants by ROS. | Substrate radical ions undergo desired chemical transformation. |

| 6. Catalyst Regeneration | this compound returns to the ground state. | this compound returns to the ground state. |

Advanced Materials Integration and Performance Optimization Studies

The rigid, planar structure and the extended π-system of the fluoranthene core make it an attractive building block for advanced functional materials. The incorporation of this compound into larger molecular architectures could lead to materials with unique optical, electronic, and mechanical properties.

Supramolecular Assembly and Self-Healing Material Architectures

The planar nature of the fluoranthene core, coupled with the potential for π-π stacking interactions, makes this compound a promising candidate for the construction of supramolecular assemblies. The phenyl substituents can further influence the packing arrangement through steric effects and potential for additional weak interactions. By carefully designing the molecular structure, it may be possible to direct the self-assembly of this compound into well-defined nanostructures such as wires, rods, or sheets. These ordered assemblies could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In the context of self-healing materials, the principles of supramolecular chemistry are paramount. While there is no direct research on this compound in self-healing systems, one can envision its incorporation into polymers where non-covalent interactions, such as π-π stacking facilitated by the fluoranthene units, can act as reversible crosslinks. Upon damage, these interactions could be reformed, either spontaneously or with an external trigger like heat, leading to the restoration of the material's integrity. The design of such materials would require a delicate balance between the strength of the non-covalent interactions and the mobility of the polymer chains.

Polymerization Behavior for High-Performance Polymeric Composites

The fluoranthene moiety has been successfully incorporated into conjugated polymers, leading to materials with interesting electronic and optical properties. For example, poly(p-fluoranthene vinylene) has been synthesized and characterized, demonstrating the viability of creating polymers with a fluoranthene-containing backbone.

This compound could be a valuable monomer for the synthesis of novel high-performance polymers. The phenyl groups could serve as points for further functionalization, allowing for the creation of cross-linked networks or the attachment of solubilizing groups to improve processability. Polymers incorporating the this compound unit are expected to exhibit high thermal stability due to the rigid aromatic structure. Furthermore, the electronic properties of the resulting polymers could be tuned by controlling the degree of conjugation and the nature of the co-monomers. Such polymers could be utilized as components in high-performance composites, potentially enhancing their mechanical strength, thermal resistance, and electrical conductivity.

Table 3: Potential Properties of Polymers Derived from this compound

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Thermal Stability | High | Rigid, aromatic backbone of the fluoranthene unit. |

| Solubility | Potentially low, can be improved | Large, planar aromatic structure; functionalization of phenyl groups can enhance solubility. |

| Electronic Properties | Semiconducting | Extended π-conjugation along the polymer backbone. |

| Optical Properties | Fluorescent | The inherent fluorescence of the fluoranthene core. |

| Mechanical Strength | High modulus | Rigid monomer unit contributing to a stiff polymer chain. |

Chemical Modification, Derivatization, and Polymerization Studies of 7,10 Diphenylfluoranthene

Strategies for Modulating Electronic and Photophysical Properties through Structural Modification

The electronic and photophysical properties of 7,10-diphenylfluoranthene are intrinsically linked to its extended π-conjugated system. Structural modifications provide a powerful tool to modulate these properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the absorption and emission wavelengths, and the fluorescence quantum yield.

One key strategy involves the introduction of various substituents onto the phenyl rings or the fluoranthene (B47539) core. Electron-donating or electron-withdrawing groups can be strategically placed to alter the electron density distribution within the molecule, thereby influencing its optoelectronic characteristics. For instance, the synthesis of fluoranthene derivatives through methods like the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide range of functional groups. acs.orgrsc.org This reaction, followed by an intramolecular C–H arylation, provides a versatile route to substituted fluoranthenes. acs.orgrsc.org The nature and position of these substituents can significantly impact the LUMO energy levels, which is a critical parameter in the design of materials for organic light-emitting diodes (OLEDs). rsc.org

Research on related polycyclic aromatic hydrocarbons (PAHs) has shown that the introduction of functional groups can lead to a red-shift in the emission spectra with an increase in the effective conjugation length. The photophysical properties of fluoranthene derivatives are a subject of intense investigation, with a focus on their potential as fluorescent chemosensors and materials for organic electronics. rsc.orgnih.gov

Table 1: Examples of Substituted Fluoranthene Derivatives and Their Properties

| Substituent | Synthesis Method | Impact on Properties | Reference |

| Nitrile, Amide, Ketone | Suzuki-Miyaura coupling and intramolecular C-H arylation | Good yields, demonstrates tolerance of various functional groups. | acs.org |

| Methoxy | Suzuki-Miyaura coupling and intramolecular C-H arylation | Potential for creating electron-rich systems. | beilstein-journals.org |

| Thiophene (B33073) | Suzuki-Miyaura coupling and intramolecular C-H arylation | Introduction of a heteroaromatic ring, influencing electronic properties. | nih.gov |

Synthesis and Characterization of Polymeric Derivatives of this compound

The incorporation of the this compound moiety into a polymer backbone is a promising approach to develop new materials with tailored properties for applications in organic electronics. Polymerization can enhance processability, film-forming capabilities, and thermal stability compared to small molecules.

While direct homopolymerization of this compound has not been extensively reported, studies on the polymerization of the parent fluoranthene molecule provide insights into potential synthetic routes. rsc.org Copolymers incorporating fluoranthene or its derivatives offer a versatile strategy to combine the desirable properties of different monomeric units.

Copolymerization of functionalized fluorene (B118485) derivatives with other aromatic units has been successfully achieved through methods like the Suzuki polycondensation. nih.gov This approach allows for the creation of donor-acceptor (D-A) copolymers, where the electronic properties can be finely tuned. mdpi.com For instance, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and characterized for their application in optoelectronic devices. mdpi.comnih.gov The resulting copolymers often exhibit amorphous characteristics, which can be beneficial for forming uniform thin films. nih.gov

The architecture of the resulting polymer, including its molecular weight, polydispersity, and the sequence of monomer units in copolymers, plays a crucial role in determining the final material performance. For example, in D-A copolymers, the alternation of donor and acceptor units along the polymer chain significantly influences the HOMO and LUMO energy levels and, consequently, the bandgap of the material. nih.gov

The introduction of bulky side chains on the polymer backbone can improve solubility and prevent aggregation, which is often a cause of fluorescence quenching in the solid state. The thermal stability of the polymers is also a critical factor for device longevity, and fluorene-based polymers are known for their good thermal properties. nih.gov The electroluminescent properties of these copolymers are highly dependent on the composition and structure of the polymer chain, with different monomer combinations leading to emissions in different regions of the visible spectrum. nih.gov

Table 2: Examples of Copolymers Containing Aromatic Units Relevant to Fluoranthene Derivatives

| Copolymer System | Polymerization Method | Key Properties | Reference |

| Fluorene and di-2-thienyl-2,1,3-benzothiadiazole | Suzuki Polycondensation | Donor-Acceptor architecture, amorphous nature, tunable electronic properties. | mdpi.comnih.gov |

| Fluorene and dicyanostilbene/9,10-dicyanophenanthrene | Suzuki Polycondensation | Energy transfer from fluorene units, yellow-green to greenish-blue luminescence. | nih.gov |

| Terphenylene and fluorenediylvinylene/thiophenediylvinylene | Wittig Reaction | Good solubility, blue-green and green-yellow light emission in films. | acs.org |

Introduction of Heteroatoms and Their Influence on Reactivity, Stability, and Functionality

The introduction of heteroatoms such as nitrogen, sulfur, or phosphorus into the polycyclic aromatic framework of this compound can significantly alter its electronic structure, reactivity, and intermolecular interactions. This strategy is widely used to fine-tune the properties of organic materials for specific applications.

The synthesis of acenaphthylene-fused heteroarenes, which are analogues of fluoranthene, has been achieved through a palladium-catalyzed cascade reaction involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. nih.govbeilstein-journals.orgbeilstein-journals.org This method has been successfully applied to incorporate five- and six-membered heterocycles like thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) into the fluoranthene skeleton. nih.gov The presence of these heteroaromatic rings can lead to new and interesting photophysical and electronic properties. For example, sulfur-hetero oligoarenes based on the benzo[k]fluoranthene (B33198) unit have been developed as air-stable active materials for thin-film organic field-effect transistors. nih.gov

The synthesis of azafluoranthenes is of particular interest due to the role of nitrogen in modifying the electronic properties and providing sites for further functionalization. nih.gov The transformation of a thia nih.govhelicene into aza nih.govhelicenes demonstrates a sophisticated approach to creating nitrogen-containing helical structures. mdpi.com

Surface Grafting and Hybrid Material Development Methodologies

The immobilization of this compound derivatives onto surfaces is a key step in the development of functional materials for applications such as sensors, molecular electronics, and heterogeneous catalysis. Surface grafting can be achieved through the formation of covalent bonds between the functionalized fluoranthene molecule and the substrate.

Commonly used substrates include silica (B1680970) (SiO₂) and gold (Au). For silica surfaces, the grafting can be achieved by reacting a fluoranthene derivative containing a suitable functional group, such as a silane, with the hydroxyl groups on the silica surface. nih.gov For gold surfaces, derivatives bearing a thiol or a similar sulfur-containing group can form a self-assembled monolayer (SAM). nih.gov

Design and Synthesis of Chiral this compound Derivatives for Asymmetric Applications

The introduction of chirality into the this compound scaffold can lead to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which are of interest for applications in 3D displays and spintronics. Chirality can be introduced by creating a stereogenic center, an axis of chirality, or a plane of chirality.

The enantioselective synthesis of chiral PAHs is a challenging but rapidly developing field. nih.gov Strategies for synthesizing chiral fluoranthene derivatives could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the final product. While the direct enantioselective synthesis of a substituted this compound has not been reported, methods developed for other chiral PAHs and helicenes can provide a roadmap. For example, the synthesis of chiral materials based on a spiro-axis skeleton has been shown to be effective for creating CPL-active compounds. researchgate.net

The synthesis of aza nih.govhelicenes and other helicene-like compounds from a thia nih.govhelicene precursor highlights a strategy for creating complex chiral architectures. mdpi.com The dissymmetry factors of these chiral molecules are a key measure of their CPL activity. mdpi.com

Emerging Research Frontiers and Future Challenges for 7,10 Diphenylfluoranthene

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of complex PAHs often involves multi-step processes with harsh reagents and significant waste generation. The drive towards more environmentally benign chemical manufacturing is pushing innovation in the synthesis of 7,10-diphenylfluoranthene and its derivatives. A primary focus is the development of catalytic methods that enhance atom economy and reduce the environmental footprint.

One of the most promising avenues is the use of palladium-catalyzed C-H activation. This technique allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes and minimizing the need for pre-functionalized starting materials. For instance, the annulative π-extension of 1,8-dibromonaphthalene (B102958) through a dual C-H bond functionalization of benzene (B151609) derivatives represents a significant step forward. This method, which proceeds via an intermolecular and subsequent intramolecular C-H activation, offers a more direct pathway to the fluoranthene (B47539) core. beilstein-journals.org Such approaches significantly improve the atom economy , a key principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. monash.edu The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, a characteristic of addition reactions like the Diels-Alder reaction. nih.gov

Future challenges in this area lie in developing even more efficient and selective catalysts, potentially using more abundant and less toxic metals than palladium. The goal is to create scalable, one-pot syntheses that operate under milder conditions and utilize renewable starting materials, fully aligning the production of this compound with the principles of sustainable chemistry.

Advancements in High-Performance Organic Electronic and Photonic Devices

The rigid, planar structure and extended π-conjugation of this compound make it a compelling candidate for use in organic electronic and photonic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the realm of OLEDs, particularly for blue light emission which remains a significant challenge, fluoranthene derivatives are being explored as both emissive and host materials. The efficiency of an OLED is often characterized by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected. For blue OLEDs, achieving a high EQE along with long operational stability is a key objective. While specific EQE data for this compound-based OLEDs is still emerging, the photophysical properties of the fluoranthene core suggest significant potential.

A theoretical study using Density Functional Theory (DFT) on a closely related compound, 7,10-diphenyl-8,9-diazafluoranthene, provides valuable insights into the charge transport properties that are crucial for device performance. The calculations revealed that this derivative has a high electron mobility, suggesting its suitability as an n-type organic semiconductor. researchgate.net This is a significant finding, as high-performance n-type materials are less common than their p-type counterparts.

Table 1: Calculated Properties of 7,10-diphenyl-8,9-diazafluoranthene

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) | -6.318 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.735 eV |

| HOMO-LUMO Gap | 3.583 eV |

| Hole Reorganization Energy (λh) | 0.56 eV |

| Electron Reorganization Energy (λe) | 0.27 eV |

| Maximum Hole Mobility | 1.52 × 10⁻³ cm² V⁻¹ s⁻¹ |

| Maximum Electron Mobility | 1.477 cm² V⁻¹ s⁻¹ |

Data sourced from a DFT study on 7,10-diphenyl-8,9-diazafluoranthene. researchgate.net

The future of this compound in this field will depend on the experimental validation of these theoretical predictions and the fine-tuning of its properties through chemical modification to optimize device performance, including efficiency, color purity, and lifetime.

Integration of this compound into Nanoscale Systems and Quantum Technologies

The unique optical properties of this compound also open up possibilities for its integration into nanoscale systems and quantum technologies. One area of exploration is the development of fluorescent quantum dots (QDs). QDs are semiconductor nanocrystals that exhibit quantum mechanical properties and have applications in areas such as bioimaging and light-emitting devices. researchgate.net While the direct synthesis of this compound-based QDs has yet to be reported, research on related systems provides a proof of concept. For instance, studies have demonstrated fluorescence resonance energy transfer (FRET) between zinc sulfide (B99878) (ZnS) QDs and fluoranthene, indicating an electronic interaction between the nanoparticle and the PAH. researchgate.net

Furthermore, the synthesis of carbon dots (CDs), another class of fluorescent nanomaterials, from various organic precursors suggests that this compound could potentially serve as a precursor for novel CDs with tailored properties. mdpi.comresearchgate.netfudan.edu.cnmagtech.com.cn The functionalization of these nanomaterials with this compound could lead to new hybrid materials with enhanced fluorescence and sensing capabilities.

The primary challenge in this frontier is the controlled synthesis and functionalization of these nanomaterials to harness the specific properties of the this compound molecule. Overcoming this will require significant advances in nanochemistry and materials engineering.

Deeper Theoretical Insights into Complex Excited-State Dynamics and Intermolecular Interactions